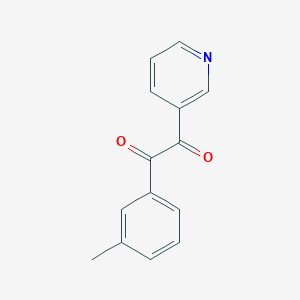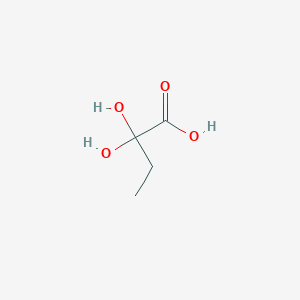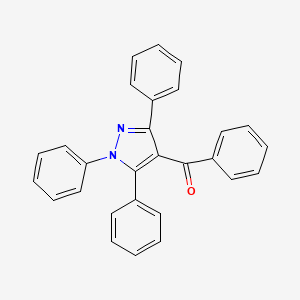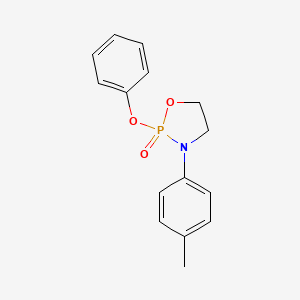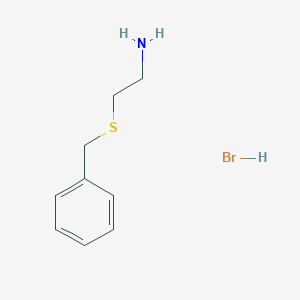
2-(Benzylthio)ethylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)ethylamine hydrobromide is an organic compound that features a benzylthio group attached to an ethylamine backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)ethylamine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
BrCH2CH2NH2⋅HBr+C6H5CH2SH→C6H5CH2SCH2CH2NH2⋅HBr+NaBr+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)ethylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and amine.
Common Reagents and Conditions
Nucleophilic substitution: Alkyl halides, such as methyl iodide, in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Secondary and tertiary amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine.
Aplicaciones Científicas De Investigación
2-(Benzylthio)ethylamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential use in the development of therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)ethylamine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The ethylamine backbone can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
S-Benzylcysteamine hydrochloride: Similar structure with a cysteamine backbone.
2-Bromoethylamine hydrobromide: Precursor in the synthesis of 2-(Benzylthio)ethylamine hydrobromide.
2-(Boc-amino)ethyl bromide: Another ethylamine derivative with a different protecting group.
Uniqueness
This compound is unique due to its combination of a benzylthio group and an ethylamine backbone, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
41243-92-9 |
|---|---|
Fórmula molecular |
C9H14BrNS |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
2-benzylsulfanylethanamine;hydrobromide |
InChI |
InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
Clave InChI |
ZHCHPZVVBASXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


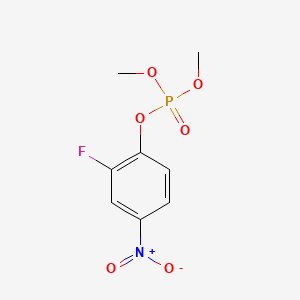
![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
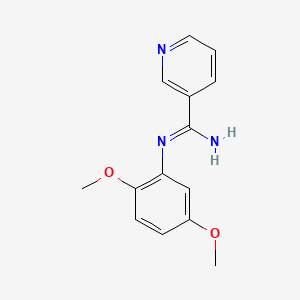

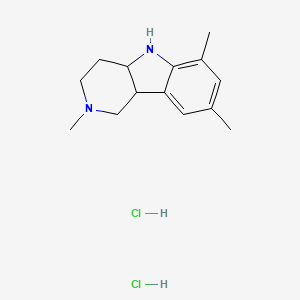
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)
